molecular formula C5H10N2O B12522497 (3S)-3-amino-4,4-dimethylazetidin-2-one CAS No. 820253-37-0

(3S)-3-amino-4,4-dimethylazetidin-2-one

Cat. No.: B12522497
CAS No.: 820253-37-0
M. Wt: 114.15 g/mol
InChI Key: WAPXKYQZDSODMH-GSVOUGTGSA-N
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Description

(3S)-3-amino-4,4-dimethylazetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are structurally related to beta-lactams, a class of compounds known for their antibiotic properties. The presence of the amino group and the dimethyl substitution at the 4-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4,4-dimethylazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a beta-amino acid derivative with a suitable dehydrating agent to form the azetidinone ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and conditions would be optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4,4-dimethylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

(3S)-3-amino-4,4-dimethylazetidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4,4-dimethylazetidin-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the azetidinone ring can interact with enzymes and proteins. These interactions can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-4,4-dimethylazetidin-2-one: Unique due to its specific substitution pattern.

    (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide: Another azetidinone derivative with different substituents.

    (3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium: Contains a trifluoromethyl group, which imparts different chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

820253-37-0

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

(3S)-3-amino-4,4-dimethylazetidin-2-one

InChI

InChI=1S/C5H10N2O/c1-5(2)3(6)4(8)7-5/h3H,6H2,1-2H3,(H,7,8)/t3-/m1/s1

InChI Key

WAPXKYQZDSODMH-GSVOUGTGSA-N

Isomeric SMILES

CC1([C@@H](C(=O)N1)N)C

Canonical SMILES

CC1(C(C(=O)N1)N)C

Origin of Product

United States

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